molecular formula C12H9BrF3NO2 B1414038 Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate CAS No. 1805187-96-5

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate

Cat. No.: B1414038
CAS No.: 1805187-96-5
M. Wt: 336.1 g/mol
InChI Key: LAAVTIZYRWEDSB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl phenylacetate, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Conversion to ethyl 2-amino-4-cyano-3-(trifluoromethyl)phenylacetate.

    Oxidation: Introduction of hydroxyl or carboxyl groups on the phenyl ring.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In biological systems, the compound’s activity may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4-cyano-3-methylphenylacetate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    Ethyl 2-chloro-4-cyano-3-(trifluoromethyl)phenylacetate: The chlorine atom may alter the compound’s reactivity compared to the bromine analog.

    Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate: The ester group is attached directly to the phenyl ring, which can influence the compound’s chemical properties.

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 2-[2-bromo-4-cyano-3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-9(18)5-7-3-4-8(6-17)10(11(7)13)12(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAVTIZYRWEDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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